molecular formula C14H19FN2O2 B2749162 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea CAS No. 1396876-62-2

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2749162
CAS No.: 1396876-62-2
M. Wt: 266.316
InChI Key: IPEPXLXQRUQALB-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea typically involves the reaction of 3-cyclopropyl-3-hydroxypropylamine with 4-fluorobenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(3-Cyclopropyl-3-oxopropyl)-3-(4-fluorobenzyl)urea.

    Reduction: Formation of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)amine.

    Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Cyclopropyl-3-hydroxypropyl)-3-benzylurea
  • 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-chlorobenzyl)urea
  • 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methylbenzyl)urea

Uniqueness

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability compared to its analogs. The cyclopropyl group also contributes to its distinct chemical properties, such as increased rigidity and resistance to metabolic degradation.

Properties

IUPAC Name

1-(3-cyclopropyl-3-hydroxypropyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-12-5-1-10(2-6-12)9-17-14(19)16-8-7-13(18)11-3-4-11/h1-2,5-6,11,13,18H,3-4,7-9H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEPXLXQRUQALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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